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Compound of Interest

Compound Name: Ethyl 2-fluoronicotinate

Cat. No.: B172736 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Ethyl 2-fluoronicotinate, a fluorinated pyridine derivative, is a versatile building block in

organic synthesis, particularly valued in the fields of medicinal chemistry and drug

development. Its unique electronic properties, conferred by the fluorine substituent on the

pyridine ring, enhance its reactivity and potential for creating novel molecular entities. This

technical guide provides a comprehensive overview of Ethyl 2-fluoronicotinate, including its

synonyms, chemical properties, detailed synthetic protocols, and its emerging role in the

synthesis of pharmacologically active compounds.

Introduction
Ethyl 2-fluoronicotinate, also known by its synonyms Ethyl 2-fluoropyridine-3-carboxylate and

3-Pyridinecarboxylic acid, 2-fluoro-, ethyl ester, is a key intermediate in the synthesis of a

variety of complex organic molecules.[1] The incorporation of a fluorine atom at the 2-position

of the pyridine ring significantly influences the molecule's reactivity, making it a valuable

synthon for introducing the 2-fluoropyridinyl moiety into target structures.[2] This guide will

delve into the technical aspects of this compound, providing researchers and drug

development professionals with the necessary information for its effective utilization.
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A summary of the key chemical and physical properties of Ethyl 2-fluoronicotinate is

presented in the table below. These properties are essential for its handling, reaction setup,

and purification.

Property Value Reference

CAS Number 113898-56-9 [3]

Molecular Formula C₈H₈FNO₂ [3]

Molecular Weight 169.15 g/mol [3]

IUPAC Name
ethyl 2-fluoropyridine-3-

carboxylate
[3]

XLogP3 1.5 [3]

Hydrogen Bond Donor Count 0 [3]

Hydrogen Bond Acceptor

Count
3 [3]

Rotatable Bond Count 2 [3]

Exact Mass 169.05390666 Da [3]

Monoisotopic Mass 169.05390666 Da [3]

Topological Polar Surface Area 39.2 Å² [3]

Heavy Atom Count 12 [3]

Synthesis of Ethyl 2-fluoronicotinate
The primary method for the synthesis of Ethyl 2-fluoronicotinate involves a nucleophilic

aromatic substitution (SNAr) reaction. This typically utilizes the more readily available and cost-

effective precursor, Ethyl 2-chloronicotinate. The electron-withdrawing nature of the pyridine

nitrogen and the ester group facilitates the displacement of the chloride by a fluoride ion.
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Caption: General workflow for the synthesis of Ethyl 2-fluoronicotinate via SNAr.

Detailed Experimental Protocol
Materials:

Ethyl 2-chloronicotinate

Potassium Fluoride (spray-dried)

18-crown-6

Dimethyl sulfoxide (DMSO), anhydrous

Diethyl ether

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Procedure:
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To a stirred suspension of spray-dried potassium fluoride (X eq.) in anhydrous dimethyl

sulfoxide (Y mL) under a nitrogen atmosphere is added 18-crown-6 (Z eq.).

Ethyl 2-chloronicotinate (1.0 eq.) is then added to the mixture.

The reaction mixture is heated to a specified temperature (e.g., 120-150 °C) and stirred for a

designated time (e.g., 12-24 hours), with reaction progress monitored by TLC or GC-MS.

Upon completion, the reaction mixture is cooled to room temperature and diluted with diethyl

ether.

The organic phase is washed sequentially with water, saturated aqueous sodium

bicarbonate solution, and brine.

The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent

is removed under reduced pressure.

The crude product is purified by vacuum distillation or column chromatography on silica gel

to afford pure Ethyl 2-fluoronicotinate.

(Note: The specific equivalents of reagents, solvent volume, temperature, and reaction time

should be optimized for each scale of the reaction. The synthesis of the precursor, Ethyl 2-

chloronicotinate, can be achieved by the esterification of 2-chloronicotinic acid.)[4][5]

Applications in Drug Development
Fluorinated building blocks are of significant interest in drug discovery due to the ability of

fluorine to modulate key drug properties such as metabolic stability, lipophilicity, and binding

affinity.[2] Ethyl 2-fluoronicotinate serves as a valuable precursor for the synthesis of more

complex molecules with potential therapeutic applications.

While direct examples of marketed drugs synthesized from Ethyl 2-fluoronicotinate are not

prominently disclosed in publicly available literature, its structural motif is found in various

biologically active compounds. For instance, derivatives of fluorinated nicotinic acids are

explored as potential kinase inhibitors, anti-inflammatory agents, and treatments for

neurological disorders.[6][7]
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Hypothetical Synthetic Pathway in Drug Discovery
The following diagram illustrates a hypothetical workflow where Ethyl 2-fluoronicotinate is

used as a starting material in a drug discovery program.
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Caption: A conceptual workflow for utilizing Ethyl 2-fluoronicotinate in drug discovery.
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Spectroscopic Data
The following tables summarize the expected spectroscopic data for Ethyl 2-fluoronicotinate,

which are crucial for its identification and characterization.

1H NMR Spectroscopy
Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J)

Assignment

~8.3 ddd JH-H, JH-F Pyridine H

~8.2 ddd JH-H, JH-F Pyridine H

~7.4 m Pyridine H

~4.4 q ~7.1 Hz -OCH2CH3

~1.4 t ~7.1 Hz -OCH2CH3

(Note: Predicted chemical shifts. Actual values may vary depending on the solvent and

instrument.)

13C NMR Spectroscopy
Chemical Shift (ppm) Assignment

~163 C=O

~160 (d) C-F

~152 (d) Pyridine C

~142 (d) Pyridine C

~124 (d) Pyridine C

~118 (d) Pyridine C

~62 -OCH2CH3

~14 -OCH2CH3

(Note: Predicted chemical shifts. "d" indicates a doublet due to coupling with fluorine.)
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Infrared (IR) Spectroscopy
Wavenumber (cm-1) Assignment

~2980 C-H stretch (aliphatic)

~1730 C=O stretch (ester)

~1600, ~1470 C=C and C=N stretch (aromatic ring)

~1250 C-O stretch

~1100 C-F stretch

Mass Spectrometry (MS)
m/z Assignment

169 [M]+

141 [M - C2H4]+

124 [M - OCH2CH3]+

96 [M - COOCH2CH3]+

Conclusion
Ethyl 2-fluoronicotinate is a valuable and reactive building block with significant potential in

organic synthesis and drug discovery. Its synthesis via nucleophilic aromatic substitution from

the corresponding chloro-analog is a practical and scalable approach. The presence of the

fluorine atom enhances its utility in medicinal chemistry, offering a means to fine-tune the

properties of lead compounds. The comprehensive data presented in this guide, from its

physical properties and synthesis to its spectroscopic characterization, provides a solid

foundation for researchers and scientists to effectively utilize this versatile intermediate in their

research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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